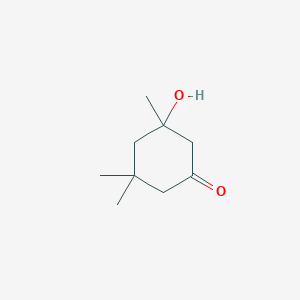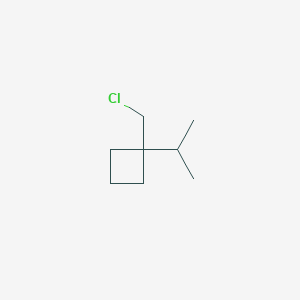
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexanone, characterized by the presence of three methyl groups and a hydroxyl group on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- can be synthesized through various methods. One common approach involves the hydroxylation of 3,3,5-trimethylcyclohexanone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the 3-position of the cyclohexanone ring.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 3-hydroxy-3,5,5-trimethyl- often involves catalytic processes. Catalysts such as metal oxides or enzymes can be employed to facilitate the hydroxylation reaction, ensuring high yields and selectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanoic acid.
Reduction: Formation of 3,3,5-trimethylcyclohexanol.
Substitution: Formation of halogenated derivatives or alkyl-substituted cyclohexanones.
Aplicaciones Científicas De Investigación
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 3-hydroxy-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In enzymatic reactions, the compound may act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 3,3,5-trimethyl-: Lacks the hydroxyl group, resulting in different reactivity and applications.
Cyclohexanol, 3,3,5-trimethyl-: Contains a hydroxyl group but lacks the carbonyl group, leading to distinct chemical behavior.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: A structurally related compound with different functional groups and properties.
Uniqueness
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl- is unique due to the presence of both a hydroxyl and a carbonyl group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89768-14-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-hydroxy-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-7(10)5-9(3,11)6-8/h11H,4-6H2,1-3H3 |
Clave InChI |
ZFBPQXPBBSXEQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(C1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)



![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)



![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
